molecular formula C11H11ClN2OS B2419426 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine CAS No. 259792-68-2

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine

Cat. No.: B2419426
CAS No.: 259792-68-2
M. Wt: 254.73
InChI Key: WZVBFKNDFYWFFW-UHFFFAOYSA-N
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Description

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine is a chemical compound of significant interest in specialized organic chemistry and pharmaceutical research. As a member of the benzothiazole family, which is known for its diverse biological activities, this compound serves as a valuable synthetic intermediate or building block . The core benzothiazole structure is ubiquitous in nature and is investigated for its potential pharmacological properties, including roles as a fungicide, anti-tuberculosis agent, anti-convulsant, and anti-inflammatory agent . The integration of the morpholine ring, a feature common in many marketed drugs, further enhances its utility by potentially influencing the molecule's solubility and bioavailability . This compound is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers handling this material should consult relevant safety data for structurally similar compounds, which recommend precautions such as wearing protective gloves and eye protection and ensuring adequate ventilation to avoid skin sensitization and serious eye irritation .

Properties

IUPAC Name

4-(6-chloro-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVBFKNDFYWFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine typically involves the cyclization of 2-aminothiophenol with appropriate reagents. One common method is the reaction of 2-aminothiophenol with carbon disulfide (CS₂) and chloroacetyl chloride (ClCH₂COCl) in the presence of a base such as sodium hydroxide (NaOH). The resulting intermediate is then treated with morpholine to yield the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzothiazoles.

    Oxidation: Formation of benzothiazole sulfoxides or sulfones.

    Reduction: Formation of benzothiazole amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
The compound has been identified as a promising scaffold for developing antimicrobial and anticancer agents. Benzothiazole derivatives are known for their ability to inhibit various pathogens and cancer cell lines. For example, studies have shown that similar benzothiazole derivatives exhibit significant cytotoxic effects against human cervical cancer cell lines, indicating potential therapeutic applications in oncology .

Anti-inflammatory Activity
Research indicates that benzothiazole derivatives can possess anti-inflammatory properties. Compounds derived from this class have been evaluated for their ability to reduce inflammation in preclinical models, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Effects
Recent studies have explored the neuroprotective properties of benzothiazole derivatives. For instance, compounds designed based on similar structures have shown inhibitory effects on monoamine oxidase B and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's .

Biological Research

Enzyme Inhibition Studies
4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine serves as a valuable probe for studying enzyme inhibition. Its interactions with various enzymes can provide insights into the mechanisms of action of benzothiazole derivatives. In vitro assays have demonstrated that these compounds can significantly inhibit key enzymes involved in metabolic pathways .

Cell Signaling Pathways
The compound may influence cellular functions by modulating signaling pathways. Research indicates that benzothiazole derivatives can affect gene expression and cellular metabolism, which is crucial for understanding their biological roles.

Material Science

Synthesis of Fluorescent Dyes
In material science, this compound has been utilized in synthesizing fluorescent dyes. These dyes are important for various applications, including biological imaging and sensing technologies.

Electroluminescent Materials
The compound is also explored for its potential use in electroluminescent materials, which are essential components in the development of organic light-emitting diodes (OLEDs) and other display technologies.

Agricultural Applications

Pesticide Development
Research into the agricultural applications of benzothiazole derivatives includes their potential use as pesticides or herbicides. Studies suggest that these compounds can exhibit herbicidal activity against certain plant species, making them candidates for developing new agrochemicals .

Data Tables

Application Area Specific Uses Biological Activity
Medicinal ChemistryAntimicrobial agentsCytotoxicity against cancer cell lines
Anti-inflammatory drugsReduction of inflammation
Neuroprotective agentsInhibition of monoamine oxidase B
Biological ResearchEnzyme inhibition studiesModulation of metabolic pathways
Cell signaling pathway analysisImpact on gene expression
Material ScienceSynthesis of fluorescent dyesUsed in biological imaging
Development of electroluminescent materialsApplications in OLEDs
Agricultural ApplicationsDevelopment of pesticidesHerbicidal activity

Case Studies

  • Anticancer Activity Study : A series of benzothiazole derivatives were synthesized and tested against various cancer cell lines, demonstrating IC50 values indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy .
  • Neuroprotective Evaluation : Compounds based on similar structures were assessed for their ability to inhibit enzymes linked to neurodegenerative diseases. Results showed significant inhibitory activity against monoamine oxidase B, suggesting potential therapeutic benefits for Alzheimer's patients .
  • Agricultural Trials : Field trials conducted with synthesized benzothiazole derivatives revealed promising results as herbicides, showcasing effective control over specific weed species while maintaining crop safety .

Mechanism of Action

The mechanism of action of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3-benzothiazol-2-ylamine: Similar structure but lacks the morpholine ring.

    2-(6-Chloro-1,3-benzothiazol-2-yl)ethanol: Contains an ethanol group instead of a morpholine ring.

    6-Chloro-2-methyl-1,3-benzothiazole: Contains a methyl group instead of a morpholine ring.

Uniqueness

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature also allows for greater versatility in chemical modifications, making it a valuable scaffold for drug development .

Biological Activity

4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound can be inferred from related compounds in the benzothiazole class. These compounds exhibit significant anti-inflammatory and analgesic properties primarily through the inhibition of prostaglandin biosynthesis. The key biochemical pathways involved include:

  • Cyclooxygenase (COX) Pathway : Inhibition of COX enzymes reduces the conversion of arachidonic acid to prostaglandins, leading to decreased inflammation.
  • 5-Lipoxygenase Pathway : Similar compounds have also been shown to inhibit leukotriene synthesis, further contributing to their anti-inflammatory effects.

Benzothiazole derivatives, including this compound, interact with various enzymes and proteins, influencing cellular functions such as:

  • Cell Signaling Pathways : These compounds can modulate signaling pathways that regulate gene expression and cellular metabolism.
  • Enzyme Inhibition : They may act as inhibitors or activators of specific enzymes, impacting metabolic processes.

Cellular Effects

Research indicates that benzothiazole derivatives can affect cell proliferation and induce apoptosis in cancer cell lines. For instance:

  • Cytotoxicity : Studies show that related compounds exhibit dose-dependent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The IC50 values for these compounds often fall within the micromolar range .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
4aMCF-70.65Induces apoptosis
4bU9372.41Cell cycle arrest (G2/M phase)
4cB16-F100.85Inhibits tubulin polymerization

Research Applications

The compound has several potential applications in various fields:

  • Medicinal Chemistry : It serves as a scaffold for developing new anti-inflammatory and antimicrobial agents.
  • Biological Research : It is utilized as a probe for investigating enzyme inhibition and protein-ligand interactions.
  • Material Science : The compound is explored for synthesizing fluorescent dyes and electroluminescent materials.
  • Agricultural Chemistry : Investigations into its efficacy as a pesticide or herbicide are ongoing .

Case Studies

Several studies have highlighted the biological activity of benzothiazole derivatives:

  • Antimicrobial Activity : A study demonstrated that benzothiazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from 100 µg/mL to 200 µg/mL .
  • Anticancer Activity : In vitro evaluations showed that certain benzothiazole derivatives induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization. For example, compound 4a was particularly effective against MCF-7 cells with an IC50 value of 0.65 µM .
  • Inflammation Models : In animal models, related compounds have demonstrated anti-inflammatory effects by reducing edema in paw inflammation tests, supporting their potential therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine, and what reaction conditions are critical for yield optimization?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves refluxing 2-chlorobenzothiazole derivatives with morpholine in a 5% NaCl(aq) solution, using tributylbenzyl ammonium chloride as a phase-transfer catalyst. Reaction progress is monitored by TLC, followed by purification via silica gel chromatography (ethyl acetate/ethanol eluents) or crystallization . Key parameters include stoichiometric ratios (1:1 molar ratio of morpholine to 2-chlorobenzothiazole), reflux duration (6–10 hours), and catalyst loading (1–5 mol%).

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H NMR : Look for characteristic peaks such as morpholine protons (δ ~3.5–4.0 ppm) and aromatic protons from the benzothiazole ring (δ ~6.5–8.5 ppm) .
  • IR Spectroscopy : Confirm the presence of C=N (1611–1620 cm⁻¹) and C-Cl (550–650 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (e.g., FABMS) should match the molecular ion [M+H]+ at m/z 255.06 (calculated for C₁₁H₁₀ClN₂OS) .

Q. What are the common pitfalls in synthesizing benzothiazole-morpholine derivatives, and how can they be mitigated?

  • Methodology : Common issues include incomplete substitution due to steric hindrance or poor leaving-group activation. Mitigation strategies:

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Optimize temperature (reflux vs. room temperature) based on substrate reactivity .
  • Employ phase-transfer catalysts (e.g., tributylbenzyl ammonium chloride) to improve interfacial reactions in biphasic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for benzothiazole-morpholine derivatives across different studies?

  • Methodology : Conduct a systematic analysis of variables:

  • Catalyst type : Compare phase-transfer catalysts (e.g., TBAB vs. TBAI) for efficiency .
  • Solvent effects : Evaluate polar vs. non-polar solvents on reaction kinetics.
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) on benzothiazole may accelerate substitution rates vs. electron-donating groups .
    • Data reconciliation : Use Design of Experiments (DoE) to model interactions between variables and identify dominant factors .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodology :

  • Analog synthesis : Modify substituents on the benzothiazole (e.g., replace Cl with F or NO₂) or morpholine rings (e.g., alkylation) .
  • Biological assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) using inhibition assays, correlating activity with electronic (Hammett σ) or steric (Taft) parameters .
  • Computational modeling : Perform docking studies to predict binding affinities to active sites (e.g., CYP2A13) .

Q. How can advanced chromatographic techniques improve the separation of this compound from byproducts?

  • Methodology :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar impurities.
  • Flash chromatography : Optimize eluent ratios (e.g., ethyl acetate:methanol 9:1) for baseline separation .
  • Validation : Confirm purity via diode-array detection (DAD) to detect UV-active impurities at λ = 254 nm .

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